N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide involves multiple steps. One common method starts with the reaction of 2-methoxy-6-(trifluoromethyl)benzenesulfonyl chloride with 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts the growth and development of plants, making it an effective herbicide .
Comparison with Similar Compounds
Similar Compounds
Penoxsulam: Another triazolopyrimidine sulfonamide used as a herbicide.
2-Amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine: A related compound with similar structural features.
Uniqueness
N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide stands out due to its specific trifluoromethyl group, which enhances its chemical stability and biological activity. This unique feature makes it more effective in its applications compared to other similar compounds .
Properties
Molecular Formula |
C15H14F3N5O5S |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-methoxy-6-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14F3N5O5S/c1-26-9-6-4-5-8(15(16,17)18)11(9)29(24,25)22-13-20-12-10(27-2)7-19-14(28-3)23(12)21-13/h4-7H,1-3H3,(H,21,22) |
InChI Key |
MARGDUIFHMFGFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1S(=O)(=O)NC2=NN3C(=N2)C(=CN=C3OC)OC)C(F)(F)F |
Origin of Product |
United States |
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